2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as a starting material for further synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-2-yl-benzothiazole hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-Pyrrolidin-2-yl-benzothiazole hemioxalate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.
Industry: Utilized in the development of new biochemical assays and analytical techniques.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine: A compound with a similar pyrrolidine ring structure, used in medicinal chemistry.
Pyrrolidine-2-one: Another derivative of pyrrolidine, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with similar structural features, used in drug discovery.
Uniqueness
2-Pyrrolidin-2-yl-benzothiazole hemioxalate is unique due to its specific benzothiazole and pyrrolidine ring structures, which confer distinct chemical and biological properties. Its hemioxalate form further enhances its stability and solubility, making it a valuable compound for research applications.
Biological Activity
2-Pyrrolidin-2-yl-benzothiazole hemioxalate is a compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is oxalic acid; 2-pyrrolidin-2-yl-1,3-benzothiazole, with a molecular formula of CHNOS and a molecular weight of 498.62 g/mol. The structure features a benzothiazole moiety linked to a pyrrolidine ring, which is critical for its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Research indicates that the compound can bind to various proteins and enzymes, influencing their activity and function. This interaction suggests potential pathways for therapeutic applications, particularly in oncology and inflammation management.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A431 | 1.0 | Inhibition of proliferation |
A549 | 2.0 | Induction of apoptosis |
H1299 | 1.5 | Cell cycle arrest |
These findings indicate that the compound may exert its effects through apoptosis induction and cell cycle modulation, similar to other active benzothiazole derivatives .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using mouse monocyte macrophages (RAW264.7) demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-α:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 150 | 75 |
TNF-α | 200 | 100 |
This reduction indicates a potential mechanism for mitigating inflammation, which is particularly relevant in conditions like cancer where inflammation plays a pivotal role .
Huntington's Disease Research
A notable application of compounds similar to this compound is in the treatment of Huntington's disease (HD). Research has indicated that benzothiazole derivatives can ameliorate symptoms associated with neurodegenerative disorders by targeting specific pathways involved in neuronal health .
In preclinical models, compounds were shown to improve motor function and reduce neurodegeneration markers when administered at effective doses.
Properties
IUPAC Name |
oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPWRRKRDJCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.